molecular formula C10H16ClNO2 B6245232 2-(2-aminopropyl)-4-methoxyphenol hydrochloride CAS No. 74516-49-7

2-(2-aminopropyl)-4-methoxyphenol hydrochloride

Cat. No.: B6245232
CAS No.: 74516-49-7
M. Wt: 217.7
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Description

2-(2-aminopropyl)-4-methoxyphenol hydrochloride is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopropyl)-4-methoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 2-bromopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, 2-(2-bromopropyl)-4-methoxyphenol, is formed through the reaction of 4-methoxyphenol with 2-bromopropane.

    Ammoniation: The intermediate is then subjected to ammoniation using ammonia gas or an ammonium salt to introduce the amino group, resulting in the formation of 2-(2-aminopropyl)-4-methoxyphenol.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminopropyl)-4-methoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-(2-aminopropyl)-4-methoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-aminopropyl)-4-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminopropyl)phenol hydrochloride
  • 4-methoxyphenol
  • 2-aminopropylbenzene

Uniqueness

2-(2-aminopropyl)-4-methoxyphenol hydrochloride is unique due to the presence of both an amino group and a methoxy group on the phenolic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

74516-49-7

Molecular Formula

C10H16ClNO2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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